Ibandronic acid's primary research focus lies in its established role in managing osteoporosis, a condition characterized by weakened and brittle bones. Numerous studies have demonstrated its efficacy in increasing bone mineral density (BMD), a crucial indicator of bone strength, and reducing the risk of fractures, particularly in postmenopausal women [, ].
Beyond its therapeutic effects, ibandronic acid serves as a valuable tool in research investigating bone remodeling, the continuous process of bone resorption and formation. Studies have utilized ibandronic acid to assess its impact on various cellular functions involved in bone remodeling, including those of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells) []. This knowledge helps researchers gain a deeper understanding of bone health and disease.
Researchers are actively exploring the potential of ibandronic acid in managing other skeletal disorders beyond osteoporosis. Studies have investigated its effects in conditions like Paget's disease of bone, a chronic disorder characterized by abnormal bone formation, and osteogenesis imperfecta, a genetic condition causing bone fragility [, ]. These investigations aim to determine if ibandronic acid can offer therapeutic benefits in managing these conditions.
Ibandronic acid is a synthetic nitrogen-containing bisphosphonate used primarily in the prevention and treatment of osteoporosis, particularly in post-menopausal women, and in managing bone complications associated with certain cancers. It works by inhibiting osteoclast-mediated bone resorption, thereby strengthening bones and reducing the risk of fractures. The chemical formula for ibandronic acid is , with a molar mass of approximately 319.23 g/mol .
Ibandronic acid exhibits several significant chemical properties:
Ibandronic acid's primary mechanism of action involves the inhibition of osteoclasts, which are responsible for bone resorption. By reducing osteoclast activity, ibandronic acid effectively decreases bone turnover and helps maintain bone density. Clinical studies have shown that it significantly reduces the incidence of vertebral fractures in post-menopausal women with osteoporosis . Additionally, it has been effective in managing hypercalcemia related to malignancies by reducing calcium release from bones.
The synthesis of ibandronic acid typically involves several steps:
Ibandronic acid is primarily used for:
Ibandronic acid has several notable interactions:
Ibandronic acid belongs to a class of bisphosphonates that includes several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Relative Potency | Primary Use |
|---|---|---|
| Ibandronic Acid | 500-1000 | Osteoporosis, cancer-related bone conditions |
| Alendronate | 100-500 | Osteoporosis treatment |
| Risedronate | 1000 | Osteoporosis treatment |
| Zoledronic Acid | 5000 | Osteoporosis, cancer-related bone conditions |
| Pamidronate | 100 | Hypercalcemia due to malignancy |
| Tiludronate | 10 | Osteoporosis treatment |
| Etidronate | 1 | Osteoporosis treatment |
Ibandronic acid stands out due to its higher potency compared to some other bisphosphonates, making it particularly effective in treating severe cases of osteoporosis and managing skeletal complications from cancer .
Ibandronic acid (CAS 114084-78-5) is systematically named (1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl)phosphonic acid. Its international nonproprietary name (INN) is recognized by regulatory bodies, while common brand names include Boniva, Bondronat, and Bonviva. The compound’s synonyms span over 50 variants, reflecting its global pharmaceutical adoption (Table 1).
The molecule consists of a bisphosphonate core ($$ \text{P-C-P} $$) with a hydroxyl group (-OH) at the R1 position and a methylpentylamino side chain at R2 (Figure 1). This structure confers both high bone affinity and potent antiresorptive activity. X-ray crystallography and NMR studies confirm a twisted conformation in the solid state, optimizing interactions with bone mineral surfaces.
Ibandronic acid’s journey began in 1986 with its patent by Boehringer Mannheim, followed by clinical trials in the 1990s demonstrating efficacy in hypercalcemia and osteoporosis. The FDA approved its oral formulation in 2003 and intravenous form in 2006, marking it as the first monthly oral bisphosphonate. Its development was driven by the need for bisphosphonates with improved potency and dosing convenience compared to first-generation agents like etidronate.
| Generation | Examples | Key Features | Potency Relative to Etidronate |
|---|---|---|---|
| 1st | Etidronate, Clodronate | Non-nitrogenous; incorporate into ATP analogs | 1x |
| 2nd | Pamidronate, Alendronate | Nitrogen-containing side chains; inhibit FPPS | 10–100x |
| 3rd | Ibandronic Acid, Zoledronate | Heterocyclic N-groups; nanomolar potency | 1,000–10,000x |
As a third-generation bisphosphonate, ibandronic acid inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This disrupts protein prenylation in osteoclasts, inducing apoptosis and reducing bone turnover. Preclinical studies in ovariectomized rats and monkeys demonstrated dose-dependent increases in bone mineral density (BMD) and biomechanical strength, with 30 μg/kg IV every 30 days normalizing trabecular architecture.
| Parameter | Value (Oral 150 mg) | Value (IV 6 mg) | Source |
|---|---|---|---|
| $$ T_{\text{max}} $$ | 1.1 ± 0.6 h | Immediate | |
| $$ C_{\text{max}} $$ | 4.1 ± 2.6 ng/mL | 581 ng·h/mL | |
| Bioavailability | 0.6% | 100% | |
| Renal Excretion | 50–60% | 50–60% |
The traditional synthesis of ibandronic acid follows a well-established bisphosphonate synthetic pathway involving the reaction of substituted carboxylic acids with phosphorus-containing reagents [1] [2]. The synthetic route begins with the preparation of the key intermediate 3-[N-(methylpentyl)amino]propionic acid, which serves as the foundation for subsequent bisphosphonation reactions [1] [2].
The initial synthetic approach involves the alkylation of N-methylbenzylamine with 1-bromopentane in the presence of potassium carbonate as a base, typically conducted in acetone or similar solvents at room temperature for approximately 18 hours [1]. This reaction yields N-methyl-N-pentylbenzylamine, which undergoes debenzylation using palladium on carbon as a catalyst in alcoholic solvents to produce N-methyl-N-pentylamine [1].
The resulting secondary amine is then condensed with methyl 3-bromopropionate in the presence of potassium carbonate in toluene at temperatures ranging from 25 to 80 degrees Celsius, preferably at 70 degrees Celsius [1]. This alkylation reaction produces 3-[N-(methylpentyl)amino]propionate, which is subsequently hydrolyzed under acidic conditions to yield the key intermediate 3-[N-(methylpentyl)amino]propionic acid hydrochloride [1].
An alternative synthetic route employs direct condensation of N-methyl-N-pentylamine with methyl acrylate in toluene, followed by hydrolysis to obtain the same intermediate compound [1]. This approach offers improved atom economy and reduces the number of synthetic steps required for intermediate preparation [1].
The bisphosphonation step represents the critical transformation in ibandronic acid synthesis, involving the reaction of the carboxylic acid intermediate with phosphorus trichloride and phosphorous acid under controlled conditions [1] [14]. The mechanism proceeds through the initial formation of an acid chloride intermediate, followed by nucleophilic attack by phosphorus-containing species to generate the bisphosphonate framework [14] [17].
Table 1: Traditional Synthetic Pathway Reaction Conditions
| Reaction Step | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| N-alkylation | 20-25 | 18 | Acetone | 85-90 |
| Debenzylation | 25-40 | 8-12 | Ethanol | 80-85 |
| Ester formation | 70 | 6-8 | Toluene | 75-80 |
| Hydrolysis | 80-100 | 4-6 | Water/HCl | 85-90 |
| Bisphosphonation | 85-90 | 8-10 | Toluene | 60-70 |
Phosphorus trichloride serves as the primary phosphorylation agent in the traditional synthesis of ibandronic acid, functioning through a complex mechanistic pathway that involves multiple reactive intermediates [13] [14]. The compound exhibits trigonal pyramidal geometry and demonstrates high reactivity toward nucleophiles due to the electrophilic nature of the phosphorus center [13].
The phosphorylation mechanism begins with the reaction of phosphorus trichloride with the carboxylic acid substrate, forming an acid chloride intermediate through the elimination of hydrogen chloride [14] [17]. This transformation is facilitated by the Lewis acidic character of phosphorus trichloride, which activates the carbonyl carbon for nucleophilic substitution reactions [13] [14].
In the presence of phosphorous acid, phosphorus trichloride undergoes condensation reactions to form mixed phosphorus-containing intermediates such as dichlorophosphino-oxyphosphonic acid (Cl₂P-O-P(OH)₂) [14] [10]. These species exhibit enhanced nucleophilicity compared to the individual reagents and serve as the active phosphorylating agents in the bisphosphonate formation [14].
The stoichiometric ratio of phosphorus trichloride to phosphorous acid significantly influences the reaction outcome and product yield [10] [17]. Optimal conditions typically employ 2.4 to 3.2 equivalents of phosphorus trichloride relative to the carboxylic acid substrate, with phosphorous acid serving as a supporting reagent to generate the reactive phosphorus intermediates [1] [10].
Table 2: Phosphorus Trichloride Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| PCl₃ equivalents | 2.4-3.2 | Direct correlation up to 3.2 eq |
| H₃PO₃ ratio | 1.0-1.5 | Moderate enhancement |
| Temperature | 75-90°C | Optimal at 85-90°C |
| Reaction time | 8-12 hours | Diminishing returns >10h |
| Solvent volume | 5-10 mL/g substrate | Improved mixing at higher volumes |
The hydrolysis step following phosphorylation requires careful control of temperature and pH conditions to ensure complete conversion of phosphorus-chloride bonds to the corresponding phosphonic acid groups [1] [17]. Water addition at elevated temperatures (80-90°C) promotes rapid hydrolysis while minimizing side reactions that could compromise product purity [1].
Recent advances in ibandronic acid synthesis have focused extensively on solvent optimization to improve reaction kinetics and product yields [10] [17]. Methanesulfonic acid has emerged as a particularly effective medium for bisphosphonate synthesis due to its ability to maintain homogeneous reaction conditions and activate carboxylic acid substrates [17].
The use of methanesulfonic acid as a reaction solvent offers several advantages over traditional chlorinated solvents, including enhanced solubility of both organic and inorganic reactants, improved heat transfer characteristics, and the ability to participate directly in the reaction mechanism through mixed anhydride formation [17]. Under these conditions, methanesulfonic acid reacts with the carboxylic acid substrate to form a more reactive mixed anhydride intermediate, facilitating subsequent phosphorylation reactions [17].
Sulfolane has been investigated as an alternative solvent system, particularly when combined with ionic liquid additives [10] [29]. The use of sulfolane with 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as an additive has demonstrated significant improvements in reaction yields, achieving 82-90% efficiency in ibandronic acid synthesis [29].
The reaction kinetics in different solvent systems show marked variations in rate constants and activation energies [10]. In methanesulfonic acid, the pseudo-first-order rate constant for bisphosphonate formation is approximately 3.2 × 10⁻³ s⁻¹ at 75°C, while in sulfolane the corresponding value is 1.8 × 10⁻³ s⁻¹ under similar conditions [10].
Table 3: Solvent System Comparison for Ibandronic Acid Synthesis
| Solvent System | Reaction Rate (s⁻¹) | Yield (%) | Temperature (°C) | Homogeneity |
|---|---|---|---|---|
| Methanesulfonic acid | 3.2 × 10⁻³ | 60-75 | 75 | Excellent |
| Sulfolane | 1.8 × 10⁻³ | 52-69 | 75 | Good |
| Sulfolane + [bmim][BF₄] | 2.6 × 10⁻³ | 82-90 | 75 | Excellent |
| Toluene | 0.8 × 10⁻³ | 45-60 | 85-90 | Poor |
| Chlorobenzene | 1.1 × 10⁻³ | 50-65 | 80-85 | Moderate |
Ionic liquids have demonstrated particular promise as reaction media or additives for bisphosphonate synthesis [10] [29]. The incorporation of 10% [bmim][BF₄] as an additive in sulfolane-based systems results in enhanced nucleophilicity of phosphorus-containing reagents and improved mass transfer characteristics [29]. The ionic liquid appears to stabilize reaction intermediates through hydrogen bonding interactions and electrostatic stabilization [10].
Solvent-free conditions have also been explored for ibandronic acid synthesis, yielding comparable results to traditional solvent-based approaches while offering environmental and economic advantages [29]. Under neat conditions, using phosphorus trichloride and phosphorous acid in molar ratios of 3:4, pure ibandronic acid can be obtained in yields of 72-83% [29].
The purification of ibandronic acid presents unique challenges due to its high water solubility, which distinguishes it from other bisphosphonate compounds that can be readily isolated from aqueous solutions [1] [2]. Traditional precipitation techniques employed for related bisphosphonates such as alendronic acid and risedronic acid are ineffective for ibandronic acid due to its enhanced hydrophilicity [1].
Modern purification strategies have focused on pH-controlled precipitation methods combined with selective crystallization techniques [1] [18]. The optimal approach involves adjusting the reaction mixture pH to 4.3-4.5 using dilute sodium hydroxide solution, followed by concentration and treatment with methanol to induce precipitation [1].
A particularly effective purification protocol involves the direct conversion of ibandronic acid to its sodium salt without intermediate isolation [1]. This approach circumvents the challenges associated with ibandronic acid purification by maintaining the compound in solution throughout the process and precipitating the more easily handled sodium salt [1].
Table 4: Purification Method Comparison
| Method | Recovery (%) | Purity (%) | Processing Time (hours) | Solvent Requirements |
|---|---|---|---|---|
| Direct precipitation | 45-60 | 85-90 | 4-6 | High |
| pH-controlled crystallization | 75-85 | 92-96 | 8-12 | Moderate |
| Sodium salt formation | 80-90 | 95-99 | 6-8 | Low |
| Chromatographic separation | 85-95 | >99 | 24-48 | Very high |
Advanced chromatographic techniques have been developed for high-purity ibandronic acid isolation, employing mixed-mode stationary phases that combine hydrophobic and anion exchange mechanisms [18]. High-performance liquid chromatography with corona charged aerosol detection provides excellent separation of ibandronic acid from synthetic impurities and related substances [18].
The optimization of crystallization conditions has proven critical for achieving high yields and purity [1] [20]. Key parameters include temperature control during crystal formation, seeding protocols, and the selection of appropriate anti-solvents for controlled precipitation [1]. Methanol has emerged as the preferred anti-solvent due to its compatibility with the reaction system and its ability to produce well-formed crystals [1].
Yield optimization strategies have focused on minimizing material losses during workup procedures and maximizing the efficiency of each synthetic transformation [1] [29]. The implementation of continuous processing techniques and the use of optimized stoichiometric ratios have contributed to overall yield improvements of 15-25% compared to traditional batch processes [1].
Table 5: Yield Optimization Parameters
| Parameter | Traditional Method | Optimized Method | Improvement (%) |
|---|---|---|---|
| Overall yield | 45-60 | 70-85 | 40-50 |
| Material recovery | 70-80 | 85-95 | 15-20 |
| Processing time | 48-72 hours | 24-36 hours | 30-50 |
| Solvent consumption | 15-20 L/kg | 8-12 L/kg | 40-45 |
| Energy requirements | 120-150 kWh/kg | 80-100 kWh/kg | 25-35 |
Ibandronic acid demonstrates characteristic physicochemical properties that define its behavior in various chemical environments. The compound exhibits a melting point range of 113-115°C [1] [2], indicating good thermal stability under standard laboratory conditions. The crystalline nature of the compound is confirmed by its well-defined melting point and characteristic X-ray diffraction patterns [3].
Solubility characteristics reveal that ibandronic acid is slightly soluble in water, methanol, and aqueous base solutions [1]. This limited aqueous solubility is typical of bisphosphonate compounds and significantly influences their bioavailability and therapeutic applications. The compound's predicted density is 1.449±0.06 g/cm³ [1] [2], while the predicted boiling point is 587.8±60.0°C [1] [2].
The partition coefficient (LogP) value of -0.65 [2] indicates that ibandronic acid is hydrophilic in nature, with poor permeability across biological membranes. This negative LogP value is characteristic of phosphonate-containing compounds and explains the compound's limited oral bioavailability. The predicted pKa value is 1.60±0.10 [1] [2], suggesting that the compound exists predominantly in its ionized form under physiological pH conditions.
The compound appears as a white to off-white solid and exhibits hygroscopic properties [1] [2], requiring careful storage under controlled conditions to prevent moisture absorption.
31P Nuclear Magnetic Resonance spectroscopy provides critical structural information for ibandronic acid. The compound exhibits characteristic 31P NMR signals at approximately 15 ppm [4] in the crystalline state. When bound to bone mineral surfaces, the 31P NMR signal appears as a broad, featureless peak at approximately 15 ppm [4], indicating strong interaction with the hydroxyapatite matrix. This broadening results from restricted molecular motion and heterogeneous binding environments on the bone surface.
Solid-state 31P magic angle spinning (MAS) NMR studies reveal that bisphosphonates, including ibandronic acid, bind irreversibly to bone surfaces, displacing orthophosphate from the bone mineral matrix [4] [5]. The 31P chemical shift of bone-bound ibandronic acid differs significantly from the orthophosphate signal at approximately 3 ppm [4], allowing for clear differentiation between the drug and endogenous phosphate species.
15N NMR spectroscopy demonstrates a chemical shift at 36.5 ppm [4], consistent with a fully protonated alkyl-ammonium group in the side chain. This observation confirms the protonation state of the nitrogen-containing side chain under physiological conditions.
13C NMR analysis shows the central carbon (C1) signal at 73 ppm, exhibiting J-coupling to both phosphorus atoms (P1 and P2) [4]. This coupling pattern confirms the direct attachment of the carbon center to both phosphonate groups, validating the geminal bisphosphonate structure.
Fourier Transform Infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the molecular structure of ibandronic acid. The most prominent features include:
Raman spectroscopy studies, while less commonly reported for ibandronic acid specifically, have been utilized in related bisphosphonate research. The technique is particularly valuable for studying bone-drug interactions, as it can provide information about molecular vibrations without interference from water [8] [9].
The molecular formula of ibandronic acid is C9H23NO7P2 with a molecular weight of 319.23 g/mol [1] [10] [11]. The exact mass is calculated as 319.0950 Da [12], providing high precision for mass spectrometric identification. The elemental composition consists of carbon (33.86%), hydrogen (7.26%), nitrogen (4.39%), oxygen (35.08%), and phosphorus (19.41%) [11] [12].
Collision cross-section (CCS) calculations provide essential data for ion mobility spectrometry and mass spectrometry applications. Computational predictions using established algorithms yield the following CCS values for various adduct forms:
The protonated molecular ion [M+H]⁺ exhibits a predicted CCS of 168.4 Ų at m/z 320.10225 [13]. The sodium adduct [M+Na]⁺ shows a slightly larger CCS of 170.8 Ų at m/z 342.08419 [13]. The deprotonated molecular ion [M-H]⁻ demonstrates a CCS of 169.0 Ų at m/z 318.08769 [13].
Additional adduct forms include the ammonium adduct [M+NH4]⁺ with a CCS of 166.8 Ų [13], and the potassium adduct [M+K]⁺ with a CCS of 162.3 Ų [13]. More complex adducts such as [M+HCOO]⁻ and [M+CH3COO]⁻ exhibit larger cross-sections of 181.6 Ų and 200.7 Ų, respectively [13], reflecting the increased molecular size due to the additional functional groups.
These CCS values are computed using trajectory method calculations that propagate classical trajectories of neutral molecules in realistic ion-neutral potentials consisting of pairwise Lennard-Jones interactions and ion-induced dipole interactions [14] [15].
Quantum mechanical (QM) calculations provide detailed insights into the electronic structure and properties of ibandronic acid. Density functional theory (DFT) methods, particularly hybrid functionals such as B3LYP, have proven effective for predicting structural and spectroscopic parameters of bisphosphonate compounds [16] [17].
Geometry optimization calculations reveal the preferred conformational arrangements of the molecule. The bisphosphonate backbone adopts a characteristic configuration where the two phosphonate groups are positioned to maximize electrostatic interactions with divalent metal cations, particularly calcium ions in biological systems [18].
Electronic structure analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the alkyl side chain, while the lowest unoccupied molecular orbital (LUMO) involves the phosphonate groups. This electronic distribution explains the molecule's ability to form strong coordination complexes with metal ions.
Natural bond orbital (NBO) analysis demonstrates significant charge transfer from the nitrogen lone pair to the phosphonate phosphorus atoms, contributing to the overall stability of the molecular framework. The calculated dipole moment reflects the polar nature of the molecule, consistent with its hydrophilic character and poor membrane permeability.
Solvation modeling using polarizable continuum models reveals that the molecule undergoes significant conformational changes in aqueous solution compared to the gas phase. These calculations explain the enhanced stability of the protonated form under physiological conditions and provide insights into the molecule's interactions with biological targets.
Vibrational frequency calculations at the DFT level successfully reproduce the experimental infrared and Raman spectra, validating the theoretical model and enabling detailed assignment of vibrational modes. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied [16].
Irritant